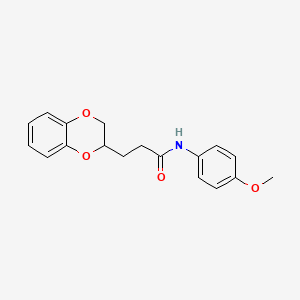

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methoxyphenyl)propanamide

Description

- It is a psychoactive compound that acts on the endocannabinoid system, mimicking the effects of natural cannabinoids like THC.

- MDMB-CHMICA has gained attention due to its high potency and association with adverse health effects.

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methoxyphenyl)propanamide: , belongs to the class of synthetic cannabinoids.

Properties

Molecular Formula |

C18H19NO4 |

|---|---|

Molecular Weight |

313.3 g/mol |

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C18H19NO4/c1-21-14-8-6-13(7-9-14)19-18(20)11-10-15-12-22-16-4-2-3-5-17(16)23-15/h2-9,15H,10-12H2,1H3,(H,19,20) |

InChI Key |

BMFPIESRJUNTBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCC2COC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

- One common method involves the reaction of 3,4-methylenedioxyphenylacetic acid with 4-methoxybenzoyl chloride, followed by reduction to yield the target compound.

Synthetic Routes: MDMB-CHMICA can be synthesized through various routes, including multistep organic synthesis.

Reaction Conditions: Specific conditions vary depending on the synthetic route, but typical conditions involve refluxing in appropriate solvents with acid or base catalysts.

Industrial Production: Industrial-scale production methods are proprietary, but they likely involve optimized synthetic routes and purification steps.

Chemical Reactions Analysis

Reactions: MDMB-CHMICA can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: These reactions yield derivatives of MDMB-CHMICA with modified functional groups.

Scientific Research Applications

Chemistry: Researchers study MDMB-CHMICA’s reactivity, stability, and structure–activity relationships.

Biology: It is used in pharmacological studies to understand its effects on cannabinoid receptors.

Medicine: MDMB-CHMICA’s pharmacokinetics and toxicity are investigated.

Industry: Quality control and forensic analysis.

Mechanism of Action

- MDMB-CHMICA binds to CB1 and CB2 receptors in the endocannabinoid system.

- Activation of these receptors modulates neurotransmitter release, affecting mood, pain perception, and appetite.

- The exact molecular pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds: Other synthetic cannabinoids like JWH-018, AB-FUBINACA, and UR-144.

Uniqueness: MDMB-CHMICA’s benzodioxin ring and methoxyphenyl substituent contribute to its distinct properties.

Remember that MDMB-CHMICA is associated with health risks, and its use should be approached with caution. Always consult reliable sources and scientific literature for the most up-to-date information

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.